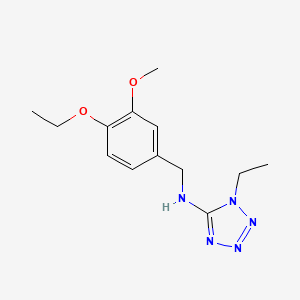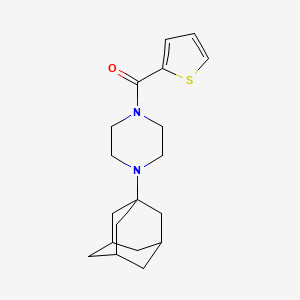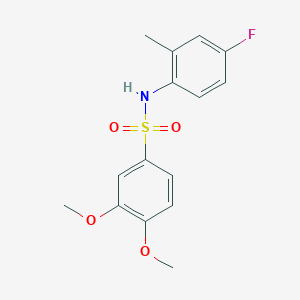![molecular formula C15H14F2N2O4S B4421433 {4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B4421433.png)
{4-[(3,4-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE
Overview
Description
{4-[(3,4-Difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the piperazine ring.
Sulfonylation: The sulfonyl group is introduced by reacting the difluorophenyl-piperazine intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the Furan Ring: The final step involves the formation of the methanone linkage between the piperazine-sulfonyl intermediate and the furan ring, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and reduced aromatic compounds.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperazine ring, in particular, makes it a candidate for the development of new drugs targeting various biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The sulfonyl group and the piperazine ring are common motifs in many pharmaceutical agents, suggesting that this compound could serve as a lead compound for drug development.
Industry
In industrial applications, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the sulfonyl group can form strong interactions with enzymes and other proteins. The difluorophenyl group and the furan ring contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2,4-Difluorophenyl)sulfonyl]piperazino}(5-nitro-2-furyl)methanone
- {4-[(3,4-Difluorophenyl)sulfonyl]piperazinyl}(5-nitro-2-furyl)methanone
Uniqueness
The uniqueness of {4-[(3,4-difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone lies in its specific arrangement of functional groups. The combination of a difluorophenyl group, a sulfonyl group, a piperazine ring, and a furan ring is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S/c16-12-4-3-11(10-13(12)17)24(21,22)19-7-5-18(6-8-19)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCCEORYUZSLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4421352.png)


![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4421368.png)
![2-phenoxy-N-[4-(propylsulfamoyl)phenyl]acetamide](/img/structure/B4421376.png)
![3-{[(4-CHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4421384.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4421388.png)



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4421416.png)
![N-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B4421422.png)
![1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PROP-2-EN-1-YL)PIPERAZINE](/img/structure/B4421425.png)
![2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B4421430.png)
